molecular formula C11H14N2O B11906178 (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11906178
M. Wt: 190.24 g/mol
InChI Key: KPOFXHDNGBIGTF-JTQLQIEISA-N
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Description

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an isopropyl-substituted carbonyl compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives used in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline with similar properties.

    3-Isopropylquinoxaline: A compound with an isopropyl group but lacking the dihydro structure.

Uniqueness

(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral nature and the presence of both an isopropyl group and a dihydroquinoxalinone structure

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C11H14N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

KPOFXHDNGBIGTF-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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